![molecular formula C17H18OS2 B14384372 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one CAS No. 88357-09-9](/img/structure/B14384372.png)
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with a propan-2-one group and a phenylsulfanyl-ethylsulfanyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylsulfanyl-ethylsulfanyl Chain: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an ethylsulfanyl precursor.
Attachment to the Phenyl Ring: The phenylsulfanyl-ethylsulfanyl chain is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Introduction of the Propan-2-one Group: Finally, the propan-2-one group is introduced via a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high efficiency and quality.
化学反応の分析
Types of Reactions
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one involves its interaction with various molecular targets. The compound’s aromatic rings and ketone group allow it to participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and enzymes. These interactions can modulate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)butan-2-one: Similar structure but with a butan-2-one group.
Uniqueness
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
88357-09-9 |
|---|---|
分子式 |
C17H18OS2 |
分子量 |
302.5 g/mol |
IUPAC名 |
1-[4-(2-phenylsulfanylethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C17H18OS2/c1-14(18)13-15-7-9-17(10-8-15)20-12-11-19-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |
InChIキー |
QVJUSXJVAMQOLK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC=C(C=C1)SCCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


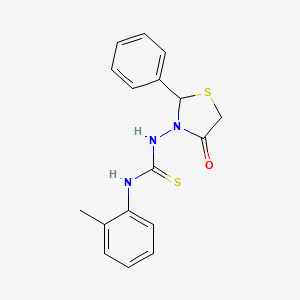
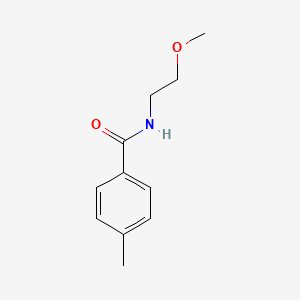
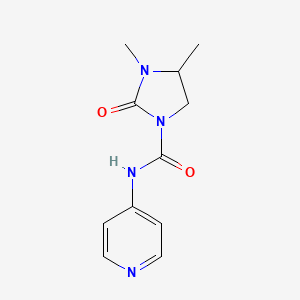


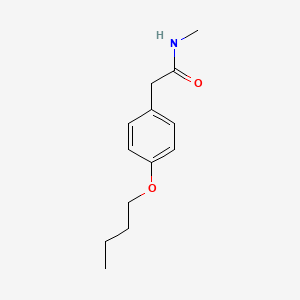
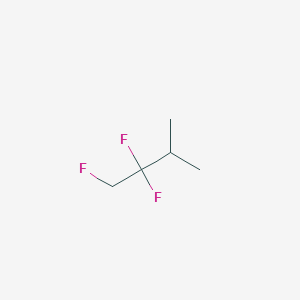
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)
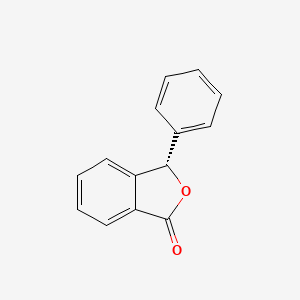
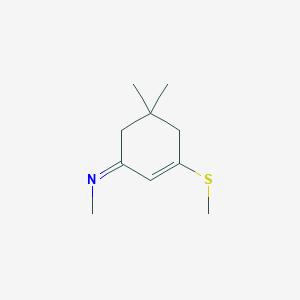

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
